molecular formula C14H18ClN3O2S B5679787 Ethyl 4-[(4-chlorophenyl)carbamothioyl]piperazine-1-carboxylate

Ethyl 4-[(4-chlorophenyl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B5679787
M. Wt: 327.8 g/mol
InChI Key: CYGYQTGTCFDWKK-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)carbamothioyl]piperazine-1-carboxylate is a synthetic organic compound with a molecular formula of C14H18ClN3O2S This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-chlorophenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of 4-chlorophenyl isothiocyanate with ethyl piperazine-1-carboxylate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorophenyl)carbamothioyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-2-20-14(19)18-9-7-17(8-10-18)13(21)16-12-5-3-11(15)4-6-12/h3-6H,2,7-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGYQTGTCFDWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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